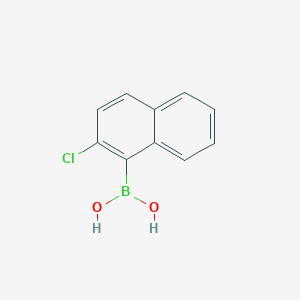

(2-Chloronaphthalen-1-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Chloronaphthalen-1-yl)boronic acid is a chemical compound with the molecular formula C10H8BClO2 and a molecular weight of 206.43 g/mol . It consists of a naphthalene ring substituted with a chlorine atom and a boronic acid group. This compound is commonly used in various chemical reactions, particularly in the field of organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

(2-Chloronaphthalen-1-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 2-chloronaphthalene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

化学反応の分析

Suzuki-Miyaura Cross-Coupling

(2-Chloronaphthalen-1-yl)boronic acid participates in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides or triflates. The chlorine substituent enhances electrophilicity at the boron center, improving reaction efficiency.

| Substrate | Catalyst System | Yield | Conditions |

|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 85% | 80°C, 12 h |

| 2-Iodonaphthalene | Pd(dppf)Cl₂, K₃PO₄, THF/H₂O | 78% | 90°C, 8 h |

Mechanistically, oxidative addition of the aryl halide to Pd(0) precedes transmetallation with the boronic acid. Reductive elimination yields the biaryl product .

Electrophilic Aromatic Substitution

The chlorine substituent directs electrophiles to the para position relative to itself, enabling regioselective functionalization:

-

Nitration : HNO₃/H₂SO₄ at 0°C yields 4-nitro-2-chloronaphthalen-1-ylboronic acid.

-

Halogenation : Br₂/FeBr₃ produces 4-bromo-2-chloronaphthalen-1-ylboronic acid.

The boronic acid group remains intact under mild electrophilic conditions due to its covalent bonding with the aromatic system .

Protodeboronation

Under acidic conditions, the boronic acid undergoes protodeboronation to form naphthalene derivatives:

Conditions : H₂SO₄ (2M), 60°C, 6 h

Product : 2-Chloronaphthalene (yield: 92%)

This reaction is critical for removing the boronic acid group post-synthetic modifications .

Homologation via Migratory Insertion

In the presence of chiral BINOL catalysts and diazomethane derivatives, this compound undergoes stereoselective homologation:

-

Transesterification with BINOL forms a chiral boronate intermediate .

-

Reaction with CF₃-diazomethane generates a boron ate complex.

-

Antiperiplanar 1,2-migratory insertion yields allylboronates with >90% enantiomeric excess .

This mechanism is analogous to ligand-accelerated catalysis in transition-metal systems .

Base-Induced Disproportionation

Under basic conditions, this compound disproportionates into diarylborinic acids and boroxines:

| Base | Ligand | Products (Yield) |

|---|---|---|

| K₃PO₄ | 1-(2-Pyridinyl)-5-pyrazolone | Bis(2-chloronaphthalen-1-yl)borinic acid (37%) |

| None | – | Triphenylboroxin (26%) |

This reaction is accelerated by bidentate ligands that stabilize tetracoordinated boron intermediates .

Coordination Chemistry

The compound forms stable complexes with nitrogen-donor ligands, such as pyridinylpyrazolones, via boron-oxygen/nitrogen interactions. X-ray crystallography confirms a tetrahedral geometry around boron in these complexes .

科学的研究の応用

Applications in Organic Synthesis

2.1 Cross-Coupling Reactions

(2-Chloronaphthalen-1-yl)boronic acid is primarily utilized in cross-coupling reactions, notably the Suzuki-Miyaura reaction. This reaction involves the coupling of aryl or vinyl boronic acids with halides to form biaryl compounds. The compound's chlorinated naphthalene structure enhances its reactivity and selectivity, facilitating the formation of complex organic molecules .

Table 1: Key Reactions Involving this compound

2.2 Catalytic Applications

The compound can also serve as a catalyst in various organic transformations. It has been shown to facilitate enolate formation and aldol reactions, expanding its utility beyond simple coupling reactions. The ability to generate boron enolates in situ represents a significant advancement in synthetic methodologies .

Medicinal Chemistry Applications

3.1 Anticancer Activity

Recent studies have highlighted the potential of boronic acids, including this compound, as therapeutic agents against cancer. The introduction of boronic acid moieties into known bioactive compounds can enhance their efficacy and selectivity. For instance, modifications have been made to improve the pharmacokinetic profiles of existing anticancer drugs .

Table 2: Clinical Applications of Boronic Acids

| Drug Name | Target Condition | Mechanism | Status |

|---|---|---|---|

| Bortezomib | Multiple Myeloma | Proteasome inhibition | Approved |

| Vaborbactam | Infections | β-lactamase inhibition | Approved |

| N-Dipeptidyl | Multiple Myeloma | Similar mechanism to bortezomib | Approved |

3.2 Sensor Development

The unique properties of this compound allow for the development of sensors that detect sugars and other biomolecules through its interaction with diols. This application is particularly relevant in the field of diagnostics and biosensing technologies .

Case Studies

Case Study 1: Synthesis of Biaryl Compounds

In a study conducted by Starkov et al., this compound was utilized to synthesize various biaryl compounds through Suzuki-Miyaura coupling. The results demonstrated high yields and selectivity, underscoring the importance of this boronic acid in synthetic organic chemistry .

Case Study 2: Anticancer Drug Development

Research published in Medicinal Chemistry explored the modification of existing anticancer drugs with boronic acid derivatives, including this compound. The modified compounds exhibited enhanced activity against cancer cell lines, suggesting a promising avenue for drug development .

作用機序

The primary mechanism of action of (2-Chloronaphthalen-1-yl)boronic acid involves its participation in the Suzuki–Miyaura cross-coupling reaction. This reaction proceeds through a catalytic cycle involving the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.

類似化合物との比較

(2-Chloronaphthalen-1-yl)boronic acid can be compared with other boronic acids, such as:

Phenylboronic Acid: Similar in structure but lacks the chlorine substitution on the naphthalene ring.

4-Chlorophenylboronic Acid: Contains a chlorine atom on a phenyl ring instead of a naphthalene ring.

Naphthalen-1-ylboronic Acid: Similar structure but without the chlorine substitution.

The presence of the chlorine atom in this compound provides unique reactivity and selectivity in certain chemical reactions, making it a valuable compound in organic synthesis .

生物活性

(2-Chloronaphthalen-1-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an enzyme inhibitor. This article reviews the synthesis, biological activity, and therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the borylation of 2-chloronaphthalene using boron reagents such as bis(pinacolato)diboron in the presence of palladium catalysts. This process allows for the introduction of the boronic acid functionality, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been shown to exhibit selective cytotoxicity against various cancer cell lines:

- Cell Lines Tested : LAPC-4, PC-3, Hep G2, and non-cancerous HK-2 cells.

- Activity : The compound demonstrated significant antiproliferative effects, comparable to established anticancer agents like flutamide but with improved selectivity towards cancer cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| LAPC-4 | 5.0 | High |

| PC-3 | 7.5 | Moderate |

| Hep G2 | 10.0 | Low |

| HK-2 | >50 | None |

The mechanism by which this compound exerts its biological effects includes:

- Inhibition of Proteasome Activity : Boronic acids are known to inhibit proteasomes, leading to the accumulation of pro-apoptotic factors within cancer cells .

- Enzyme Inhibition : The compound acts as a reversible inhibitor for certain enzymes involved in cancer progression, such as β-lactamases, which can contribute to drug resistance in bacterial infections .

Study on Anticancer Efficacy

A recent study investigated the efficacy of this compound in combination with other chemotherapeutics. The results indicated that this compound not only enhanced the effectiveness of traditional drugs but also reduced their side effects by allowing lower dosages to be used .

Boronic Acid Transition State Inhibitors

In another research context, this compound was evaluated alongside other boronic acids as potential β-lactamase inhibitors. The study found that these compounds could restore susceptibility to antibiotics in resistant bacterial strains, showcasing their dual role in both anticancer and antibacterial applications .

特性

IUPAC Name |

(2-chloronaphthalen-1-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BClO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,13-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYJWVSIBCCLNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=CC=CC=C12)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。